Cas no 17924-92-4 (Zearalenone)

Zearalenone is a mycotoxin produced primarily by Fusarium species, commonly found in contaminated cereals such as corn, wheat, and barley. It exhibits estrogenic activity, making it a concern for livestock and food safety due to its potential to disrupt reproductive functions. Analytically, zearalenone is often quantified using HPLC or ELISA techniques for regulatory compliance and quality control. Its stable chemical structure allows for reliable detection in complex matrices. Research applications include studying endocrine disruption and mycotoxin contamination in agricultural products. Proper handling and storage are essential due to its toxicity and potential health risks. Standardized reference materials are available for calibration and method validation.
Zearalenone structure
Zearalenone structure
Product Name:Zearalenone
CAS No:17924-92-4
MF:C18H22O5
MW:318.364285945892
MDL:MFCD00133085
CID:50918
PubChem ID:24902175
Update Time:2025-05-19

Zearalenone Chemical and Physical Properties

Names and Identifiers

    • zearalenone
    • (S,E)-14,16-dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-benzo[c][1]oxacyclotetradecine-1,7(8H)-dione
    • Zearalenone solution
    • ZEARALENONE(RG)
    • (3S,11E)-3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione
    • ZON
    • F-2 toxin
    • [S-(E)]-3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione
    • ZENONE
    • toxinf2
    • (3S,11E)-
    • nci-c50226
    • 7(8h)-dione
    • compoundf-2
    • MYCOTOXIN F2
    • (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-,1H-2-benzoxacyclotetradecin-1,7(8H)-dione
    • f-2toxin
    • trans-Zearalenone
    • (-)-Zearalenone
    • (S)-(-)-Zearalenone
    • (S)-Zearalenone
    • Toxin F2
    • (10S)-Zearalenone
    • Compound F-2
    • MLS000097901
    • MBMQEIFVQACCCH-QBODLPLBSA-N
    • C18H22O5
    • 5W827
    • (S-(E))-3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione
    • BCP06062
    • DTXSID0021460
    • SPECTRUM1505290
    • MLS000028817
    • CAS-17924-92-4
    • CCRIS 623
    • 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S,11E)-
    • 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-.beta.-resorcylic acid lactone
    • Mycotoxin F-2
    • Tox21_201153
    • (3S,11E)-14,16-dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione
    • BIDD:ER0058
    • 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (S)-(-)-
    • REGID_for_CID_5281576
    • CHEMBL454173
    • Q169326
    • (11E)-14,16-DIHYDROXY-3-METHYL-3,4,5,6,7,8,9,10-OCTAHYDRO-1H-2-BENZOXACYCLOTETRADECINE-1,7-DIONE
    • (3S,11E)-14,16-dihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecine-1,7-dione
    • (S-(Z))-3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione
    • VS-02573
    • ZEARALENONE [MI]
    • Zearalenone Solution in Acetonitrile, 100ug/mL
    • HY-103447
    • s5676
    • C09981
    • SCHEMBL33754
    • 1ST7204-100A
    • AC-35060
    • 17924-92-4
    • COMPD F-2
    • 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S)-
    • SMR000058177
    • SCHEMBL33755
    • HSDB 4208
    • Tox21_303510
    • SDCCGMLS-0066858.P001
    • (3S,11E)-3,4,5,6,9,10-Hexahydro-14, 16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin- 1,7(8H)-dione
    • BRD-K42017082-001-02-6
    • 6-(10-HYDROXY-6-OXO-TRANS-1-UNDECENYL) BETA RESORCYCLIC ACID-MU-LACTONE
    • BRN 1350216
    • MLS000888273
    • AKOS001577898
    • CCG-40041
    • LMPK04000016
    • Resorcylic acid, 6-(10-hydroxy-6-oxo-1-undecenyl)-, mu-lactone, trans-
    • CS-0027914
    • J-011439
    • Opera_ID_1608
    • (2E,11S)-15,17-dihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraene-7,13-dione
    • UNII-5W827M159J
    • ZEA
    • NS00005531
    • DTXCID701460
    • MLS001174881
    • NCGC00257246-01
    • F2 Toxin
    • REGID_for_CID_657988
    • Zearalenone, fungal mycotoxin
    • Z0047
    • NCGC00090809-01
    • Epitope ID:146094
    • EX-A3324
    • ZEARALENONE [HSDB]
    • 3,4,5,6,9,10-Hexahydro-14,16-dihydroxy-3-methyl-1H-2- benzoxacyclotetradecin-1,7(8H)-dione
    • HB2517
    • Mycotoxin F2;Toxin F2
    • Zearalenone 100 microg/mL in Acetonitrile
    • (2E,11S)-15,17-dihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione
    • NCGC00038520-03
    • benzoxacyclotetradecin-1,7(8H)-dione
    • 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (S-(Z))-
    • BSPBio_003581
    • Zearalenone, reference material
    • EINECS 241-864-0
    • NCGC00258705-01
    • BDBM50247676
    • Benzoxacyclotetradec-11-en-1-one, 14,16-dihydroxy-3-methyl-7-oxo-, trans-
    • MFCD00133085
    • Zearalenone 50 microg/mL in Methanol
    • CHEBI:10106
    • (S,E)-14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione
    • NCGC00090809-02
    • (4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione
    • 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-beta-resorcylic acid lactone
    • 5W827M159J
    • (4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo(12.4.0)octadeca-1(14),12,15,17-tetraene-2,8-dione
    • ()Zearalenone
    • (S(E))3,4,5,6,9,10Hexahydro14,16dihydroxy3methyl1H2benzoxacyclotetradecin1,7(8H)dione
    • NCGC00090809-11
    • 3,4,5,6,9,10-HEXAHYDRO-14,16-DIHYDROXY-3-METHYL-1H-2-B ENZOXACYCLOTETRADECIN-1,7(8H)-DIONE
    • 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, [S-(E)]-
    • 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-I2-resorcylic acid lactone
    • 14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione-, [S-(E)]-
    • STK033813
    • 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-b-resorcylic acid lactone
    • Mycotoxin F 2
    • (2E,11S)-15,17-dihydroxy-11-methyl-12-oxabicyclo(12.4.0)octadeca-1(14),2,15,17-tetraene-7,13-dione
    • Compound F2
    • (E)-3,4,5,6,7,8,9,10-OCTAHYDRO-14,16-DIHYDROXY-3-METHYL-7-OXO-1H-2-BENZOXA-CYCLOTETRADECIN-1-ONE
    • GLXC-04549
    • 3,4,5,6,9,10-HEXAHYDRO-14,16-DIHYDROXY-3-METHYL-1H-2-BENZOXACYCLOTETRA-DECIN-1,7(8H)DIONE
    • [S-(E)]-3,4,5,6,9,10-HEXAHYDRO-14,16-DIHYDROXY-3-METHYL-1H-2-BENZOXACYCLO-TETRADECIN-1,7(8H)-DIONE
    • trans-14,16-dihydroxy-3-methyl-7-oxobenzoxacyclotetradec-11-en-1-one
    • fermentation estrogenic substance
    • (10S)Zearalenone
    • 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-beta-resorcylate lactone
    • (S)-(-)-3,4,5,6,9,10-HEXAHYDRO-14,16-DIHYDROXY-3-METHYL-1H-2-BENZOXACYCLO-TETRADECIN-1,7(8H)-DIONE
    • 1ST7204
    • (S)()Zearalenone
    • trans-6-(10-hydroxy-6-oxo-1-undecenyl)resorcylic acid mu-lactone
    • 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-beta-resorcylic acid-N-lactone
    • Zearalenone(-)-Zearalenone; Mycotoxin F2; (S)-Zearalenone
    • BBL010576
    • 14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione
    • (-)-(3S,11E)-3,4,5,6,9,10-HEXAHYDRO-14,16-DIHYDROXY-3-METHYL-1H-2-BENZOXA-CYCLOTETRADECIN-1,7(8H)-DIONE
    • Resorcylic acid, 6(10hydroxy6oxo1undecenyl), mulactone, trans
    • (S)Zearalenone
    • 14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione-, (S-(E))-
    • 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-I2-resorcylate lactone
    • 6(10Hydroxy6oxotrans1undecenyl)betaresorcylic acid lactone
    • ALBB-030793
    • 1H2Benzoxacyclotetradecin1,7(8H)dione, 3,4,5,6,9,10hexahydro14,16dihydroxy3methyl, (3S,11E)
    • 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (S-(E))-
    • 6-(10-Hydroxy-6-oxo-trans-1-undecenyl)-b-resorcylate lactone
    • transZearalenone
    • (S-(E))-3,4,5,6,9,10-HEXAHYDRO-14,16-DIHYDROXY-3-METHYL-1H-2-BENZOXACYCLO-TETRADECIN-1,7(8H)-DIONE
    • Benzoxacyclotetradec11en1one, 14,16dihydroxy3methyl7oxo, trans
    • AN-512/13264045
    • Zearalenone
    • MDL: MFCD00133085
    • Inchi: 1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1
    • InChI Key: MBMQEIFVQACCCH-QBODLPLBSA-N
    • SMILES: O1C(C2C(=CC(=CC=2C=CCCCC(CCC[C@@H]1C)=O)O)O)=O |t:9|
    • BRN: 1350216

Computed Properties

  • Exact Mass: 318.14700
  • Monoisotopic Mass: 318.14672380 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 0
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 111
  • XLogP3: 3.6
  • Topological Polar Surface Area: 83.8
  • Molecular Weight: 318.4

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1270 (rough estimate)
  • Melting Point: 164-165°C
  • Boiling Point: 377.53°C (rough estimate)
  • Flash Point: Fahrenheit: 42.8 ° f
    Celsius: 6 ° c
  • Refractive Index: 1.6120 (estimate)
  • Solubility: less than 0.1 mg/mL at 64° F (NTP, 1992)
  • PSA: 83.83000
  • LogP: 3.57960
  • Sensitiveness: Sensitive to light
  • Merck: 13,10169
  • Specific Rotation: 25546 -170.5° (c = 1.0 in CH3OH)
  • Color/Form: 1 mg/mL in DMSO
  • Solubility: Not available
  • Vapor Pressure: 0 mm Hg at 68 °F (NTP, 1992)

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Zearalenone Related Literature

Additional information on Zearalenone

Zearalenone (CAS No. 17924-92-4): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications

The compound Zearalenone (CAS No. 17924-92-4) is a naturally occurring mycotoxin produced by certain species of fungi, particularly those belonging to the genus *Fusarium*. This triketocyclohexenone derivative has garnered significant attention in the fields of toxicology, pharmacology, and agricultural science due to its potent biological effects. Its molecular structure, characterized by a fused ring system and hydroxyl functional groups, contributes to its unique reactivity and interaction with biological targets. This article provides an in-depth exploration of Zearalenone, covering its chemical properties, biological mechanisms, recent research findings, and potential applications.

The chemical formula of Zearalenone is C18H22O4, and it belongs to the class of polyketides. Its structure consists of a cyclohexenone core substituted with two hydroxyl groups at the 3 and 6 positions, along with a carbonyl group at the 4 position. This arrangement imparts a high degree of lipophilicity, enabling it to cross biological membranes efficiently. The presence of multiple reactive sites in its structure allows Zearalenone to engage with various biological pathways, making it a subject of extensive research in understanding both its toxic effects and potential therapeutic benefits.

One of the most notable characteristics of Zearalenone is its structural similarity to estrogenic compounds. This resemblance leads to its potent estrogenic activity, which has been extensively studied in veterinary medicine and human health research. The compound exerts its effects primarily by binding to estrogen receptors (ERα and ERβ), leading to activation of estrogen-responsive genes. This mechanism has been implicated in various physiological processes as well as in the pathogenesis of certain diseases. Recent studies have highlighted the complexity of Zearalenone's interaction with these receptors, revealing that it can exhibit both agonistic and antagonistic effects depending on the cellular context.

Research over the past decade has shed light on the diverse biological effects of Zearalenone beyond its classic estrogenic activity. For instance, studies have demonstrated its ability to modulate immune responses, affecting both innate and adaptive immunity. The compound has been shown to interact with immune cells such as macrophages and T lymphocytes, altering their function and cytokine production. These findings have opened new avenues for exploring Zearalenone's role in immunomodulation, which could have implications for treating autoimmune diseases or enhancing vaccine efficacy.

In addition to its immunomodulatory effects, Zearalenone has been implicated in metabolic regulation. Emerging evidence suggests that it can influence lipid metabolism by interacting with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). These interactions may contribute to changes in cholesterol homeostasis and fat storage, potentially linking Zearalenone exposure to metabolic disorders such as obesity and atherosclerosis. Further investigation into these pathways could provide insights into novel therapeutic strategies for metabolic diseases.

The agricultural impact of Zearalenone cannot be overstated. As a mycotoxin produced by *Fusarium* fungi, it is commonly found in crops such as corn, soybeans, and wheat. Exposure to Zearalenone through contaminated food sources can lead to significant economic losses for farmers and health risks for consumers. Regulatory agencies worldwide have established guidelines for maximum allowable levels of this compound in food products to ensure consumer safety. Advances in detection methods have enabled more accurate monitoring of Zearalenone contamination, allowing for timely intervention measures.

Recent technological advancements have facilitated innovative approaches for mitigating Zearalenone contamination in agricultural products. Techniques such as biosensors and rapid chromatographic methods have improved the efficiency of detecting trace levels of this mycotoxin. Additionally, research into phytoremediation—using plants to absorb or degrade toxins—has shown promise in reducing Zearalenone levels in contaminated soils. These developments highlight the importance of interdisciplinary collaboration between chemists, biologists, and agronomists in addressing food safety challenges.

The pharmaceutical potential of Zearalenone has also been explored beyond its toxicological implications. Researchers have investigated its role as an endocrine disruptor model compound for studying estrogen receptor interactions. This has led to the development of novel drugs designed to modulate estrogen signaling pathways for treating conditions such as breast cancer and endometriosis. Furthermore, derivatives of Zearalenone have been synthesized as potential lead compounds for drug discovery programs targeting other biological pathways.

In conclusion, Zearalenone (CAS No. 17924-92-4) remains a fascinating compound with far-reaching implications across multiple scientific disciplines. Its unique chemical structure underpins its diverse biological activities, ranging from potent estrogenic effects to immunomodulation and metabolic regulation. Ongoing research continues to uncover new aspects of its biology and potential applications in medicine and agriculture. As our understanding deepens, Zearalenone will undoubtedly continue to serve as a valuable tool for advancing scientific knowledge and developing innovative solutions to global challenges.

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